3,5-dimethyl-1-(2-methyl-3-furoyl)-1H-pyrazole
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Description
3,5-dimethyl-1-(2-methyl-3-furoyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 204.089877630 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Properties
- The molecular structure and properties of 3,5-dimethylpyrazole derivatives have been extensively studied. For instance, Khan et al. (2020) examined the structural details in solution and solid state of compounds derived from pyrazole derivatives, including 3,5-dimethylpyrazole, through experimental and theoretical approaches. This research contributes to our understanding of the geometrical and electronic properties of such compounds, which is crucial for their application in various scientific fields (Khan et al., 2020).
Electrochemical Applications
- In the field of electrochemistry, the study of pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, is significant. Zandi et al. (2021) investigated the electrocatalyzed N–N coupling and ring cleavage reaction of 3,5-dimethyl-1H-pyrazole, revealing its potential in the electro-organic synthesis of new heterocyclic compounds. This research demonstrates the utility of these compounds in developing environmentally friendly and efficient chemical synthesis processes (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
Corrosion Inhibition
- The use of pyrazole derivatives in corrosion inhibition is another area of interest. Bouklah et al. (2005) explored the efficiency of 3,5-dimethyl-1H-pyrazole in inhibiting steel corrosion in hydrochloric acid solutions. Their findings indicate the potential of such compounds in industrial applications where corrosion resistance is essential (Bouklah et al., 2005).
Antimicrobial Activity
- The synthesis and evaluation of the bioactivities of various pyrazole derivatives, including those related to 3,5-dimethyl-1H-pyrazole, have been reported. For example, Kendre et al. (2013) synthesized a series of 1H-pyrazole derivatives and screened them for anti-inflammatory and antimicrobial activities. This research underlines the significance of pyrazole derivatives in medicinal chemistry, especially in developing new antimicrobial agents (Kendre, Landge, Jadhav, & Bhusare, 2013).
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2-methylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-8(2)13(12-7)11(14)10-4-5-15-9(10)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHGQBCPMMXTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(OC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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